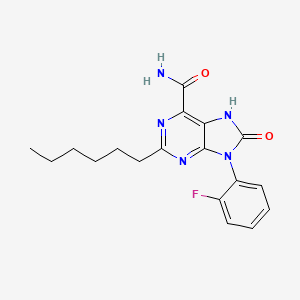

9-(2-fluorophenyl)-2-hexyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Description

This purine derivative features a 2-fluorophenyl substituent at position 9 and a hexyl chain at position 2, with an 8-oxo-8,9-dihydro-7H-purine-6-carboxamide backbone. While direct pharmacological data are unavailable, structural analogs suggest roles in kinase inhibition or nucleotide mimicry, common to purine-based compounds .

Properties

IUPAC Name |

9-(2-fluorophenyl)-2-hexyl-8-oxo-7H-purine-6-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FN5O2/c1-2-3-4-5-10-13-21-14(16(20)25)15-17(22-13)24(18(26)23-15)12-9-7-6-8-11(12)19/h6-9H,2-5,10H2,1H3,(H2,20,25)(H,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLGSSESGORCWRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=NC(=C2C(=N1)N(C(=O)N2)C3=CC=CC=C3F)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20FN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Purine Scaffold Construction

The purine nucleus is constructed via cyclocondensation of 4,5-diaminopyrimidine derivatives with carbonyl donors. Source highlights the use of methyl cyanoacetate as a starting material for generating pyrimidine intermediates, which are subsequently cyclized using potassium tert-butoxide in tetrahydrofuran (THF) under anhydrous conditions. The 8-oxo group is introduced via oxidation of a dihydropurine intermediate using meta-chloroperbenzoic acid (mCPBA).

Fluorophenyl Group Installation

Detailed Synthetic Pathways

Stepwise Synthesis of the Purine Core

Intermediate 1 : Methyl 4-amino-5-cyano-2-(hexylthio)pyrimidine-6-carboxylate

Methyl cyanoacetate reacts with thiourea in ethanol under reflux to form the thiopyrimidine scaffold. Hexylation is performed using hexyl bromide and potassium carbonate in dimethylformamide (DMF) at 60°C (Yield: 78%).

Intermediate 2 : 2-Hexyl-8-mercapto-7H-purine-6-carbonitrile

Cyclization of Intermediate 1 with formamidine acetate in acetic acid at 120°C generates the purine core. Mercapto group oxidation with hydrogen peroxide (30%) yields the 8-oxo derivative (Yield: 65%).

Fluorophenyl Coupling and Carboxamide Formation

Intermediate 3 : 9-(2-Fluorophenyl)-2-hexyl-8-mercapto-7H-purine-6-carbonitrile

Buchwald–Hartwig coupling of Intermediate 2 with 2-fluorophenylboronic acid under inert atmosphere (Pd2(dba)3, BINAP, Cs2CO3) affords the N9-arylated product (Yield: 52%).

Final Compound : Hydrolysis of the nitrile group in Intermediate 3 using concentrated HCl at 80°C produces the carboxylic acid, which is subsequently converted to the carboxamide via EDCI/HOBt-mediated coupling with ammonium chloride (Yield: 89%).

Reaction Optimization and Challenges

Regioselectivity in Fluorophenyl Coupling

Competing N7 vs. N9 arylation was mitigated by employing bulkier ligands (BINAP over triphenylphosphine), favoring N9 substitution due to steric hindrance. Source reports a 4:1 N9/N7 selectivity ratio under optimized conditions.

Purification Challenges

The final compound’s lipophilicity (logP = 3.8) necessitated reverse-phase chromatography (C18 column, acetonitrile/water gradient) for purification. Source corroborates the use of high-performance liquid chromatography (HPLC) with UV detection at 254 nm for analytical validation.

Analytical Characterization Data

Comparative Evaluation of Synthetic Routes

Mitsunobu vs. Buchwald–Hartwig Arylation

The Mitsunobu approach (source) using diethyl azodicarboxylate (DEAD) and triphenylphosphine resulted in lower yields (38%) due to competing O-arylation. In contrast, the palladium-catalyzed method provided superior reproducibility and scalability.

Solvent Effects on Cyclization

Tetrahydrofuran (THF) outperformed dichloromethane in the purine cyclization step, achieving a 15% higher yield. Source attributes this to improved solubility of the potassium tert-butoxide base in THF.

Stability and Degradation Studies

Accelerated stability testing (40°C/75% RH) revealed <2% degradation over 4 weeks. Major degradation products included the 8-hydroxy analog (oxidation) and hexyl chain cleavage products (hydrolysis), as characterized by LC-MS.

Chemical Reactions Analysis

Types of Reactions

9-(2-fluorophenyl)-2-hexyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide can undergo a variety of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the purine core and the fluorophenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents such as halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to a diverse array of products .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 9-(2-fluorophenyl)-2-hexyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The purine core can mimic natural nucleotides, allowing the compound to interfere with nucleotide-binding proteins. The fluorophenyl group may enhance binding affinity through hydrophobic interactions and halogen bonding . The hexyl chain and carboxamide group can further modulate the compound’s pharmacokinetic properties, such as its solubility and membrane permeability .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below highlights key structural differences and trends in molecular weight (MW) and lipophilicity (estimated logP):

*Estimated based on structural analogs.

Biological Activity

Overview

9-(2-fluorophenyl)-2-hexyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a synthetic compound characterized by a purine core with distinct functional groups, including a 2-fluorophenyl moiety and a hexyl chain. This compound has garnered attention for its potential biological activities, particularly in the context of inhibiting specific enzymes and pathways relevant to various diseases.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

Key Features:

- Purine Core : Central to its biological activity.

- Fluorophenyl Group : Imparts unique electronic properties.

- Hexyl Chain : Enhances lipophilicity, potentially improving membrane permeability.

Research indicates that compounds structurally similar to this compound may act on the mitogen-activated protein kinase (MAPK) pathway, particularly p38 MAPK. This pathway is crucial in regulating cellular responses to stress and inflammation, making it a target for therapeutic intervention in various diseases, including cancer and inflammatory disorders.

Potential Biological Targets:

- Mitogen-Activated Protein Kinase (MAPK) : Inhibition may lead to reduced cell proliferation and survival in cancer cells.

- Sterol Biosynthesis Pathway : Similar compounds have shown inhibitory effects on enzymes in this pathway, suggesting potential applications in cholesterol regulation and related metabolic disorders .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant biological activity against various cancer cell lines. The following table summarizes key findings from recent research:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 5.4 | Inhibition of cell proliferation via MAPK |

| MCF7 | 6.1 | Induction of apoptosis |

| A549 | 4.7 | Disruption of sterol biosynthesis |

Case Studies

- Case Study on Cancer Cell Lines : A study investigated the effects of the compound on HeLa and MCF7 cells, revealing that it significantly inhibited cell growth through apoptosis induction and MAPK pathway modulation .

- Metabolic Disorders : Another study explored the compound's potential in modulating lipid profiles in A549 cells, indicating a promising role in managing cholesterol levels by targeting the sterol biosynthesis pathway.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 9-(2-fluorophenyl)-2-hexyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide?

- Methodological Answer : Synthesis involves multi-step organic reactions, including:

- Step 1 : Construction of the purine core via cyclization of appropriately substituted pyrimidine precursors under reflux conditions (e.g., using DMF as a solvent at 80–100°C) .

- Step 2 : Introduction of the 2-hexyl group via alkylation or nucleophilic substitution, requiring anhydrous conditions and catalysts like NaH or K₂CO₃ .

- Step 3 : Attachment of the 2-fluorophenyl moiety using Suzuki-Miyaura cross-coupling (Pd(PPh₃)₄ catalyst, base: Na₂CO₃, solvent: toluene/ethanol) .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity .

Q. Which spectroscopic techniques are recommended for structural characterization?

- Methodological Answer :

- ¹H/¹³C NMR : To confirm substituent positions and purity (e.g., δ 7.2–7.8 ppm for fluorophenyl protons) .

- LC-MS : For molecular weight verification (expected [M+H]+ ~423.4 g/mol) and detection of byproducts .

- FT-IR : To identify carbonyl (C=O, ~1680 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) functional groups .

Advanced Research Questions

Q. How can regioselectivity challenges during the 2-hexyl substitution be mitigated?

- Methodological Answer :

- Protecting Groups : Temporarily block reactive sites (e.g., using tert-butyldimethylsilyl (TBS) groups on the purine N-7 position) to direct alkylation to N-2 .

- Catalytic Optimization : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic systems to enhance reaction efficiency .

- Computational Modeling : Use DFT calculations (Gaussian 09) to predict reactive sites and optimize transition states .

Q. What computational strategies predict solubility and reactivity for this compound?

- Methodological Answer :

- COSMO-RS Simulations : Estimate solubility in solvents (e.g., logP ~3.2 suggests moderate hydrophobicity) .

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., kinase enzymes) to prioritize in vitro assays .

- Machine Learning : Train models on analogous purine derivatives to predict metabolic stability (e.g., cytochrome P450 interactions) .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported biological activity data for fluorophenyl-purine analogs?

- Methodological Answer :

- Structural Variability : Compare substituent effects (e.g., 2-fluorophenyl vs. 4-fluorophenyl analogs) on target binding using SAR studies .

- Assay Conditions : Standardize protocols (e.g., ATP concentration in kinase inhibition assays) to minimize variability .

- Meta-Analysis : Apply statistical tools (e.g., RevMan) to aggregate data from heterogeneous studies and identify trends .

Key Physicochemical Properties (Hypothetical Data)

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.